3'-methyl-1,3'-biazetidine, trifluoroacetic acid
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Overview
Description
3’-methyl-1,3’-biazetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-methyl-1,3’-biazetidine, trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoroacetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoroacetic acid group can then be introduced through a substitution reaction using trifluoroacetic anhydride or trifluoroacetic acid .
Industrial Production Methods
Industrial production of 3’-methyl-1,3’-biazetidine, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3’-methyl-1,3’-biazetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic anhydride, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3’-methyl-1,3’-biazetidine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-methyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior, while the trifluoroacetic acid group can influence its acidity and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain.
Trifluoroacetic Acid: A strong organic acid widely used in organic synthesis.
3-methylazetidine: A similar compound with a methyl group on the azetidine ring but without the trifluoroacetic acid moiety.
Uniqueness
3’-methyl-1,3’-biazetidine, trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid group. This combination imparts distinct chemical properties, such as increased reactivity and acidity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
2742653-19-4 |
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Molecular Formula |
C9H15F3N2O2 |
Molecular Weight |
240.2 |
Purity |
95 |
Origin of Product |
United States |
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